6-(Piperidin-1-ylmethyl)pyridin-3-amine
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Overview
Description
6-(Piperidin-1-ylmethyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a piperidine moiety at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with piperidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with piperidine under basic conditions to form the desired product . The reaction can be carried out in solvents such as ethanol or methanol, and bases like sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Piperidin-1-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of kinase inhibitors, the compound may inhibit the phosphorylation of target proteins, thereby affecting various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis and drug development.
6-(Piperazin-1-yl)pyridin-3-amine: A similar compound with a piperazine ring instead of a piperidine ring, used in medicinal chemistry.
Uniqueness
6-(Piperidin-1-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1240619-75-3 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2 |
InChI Key |
XRKUZJCXYPIYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)N |
Origin of Product |
United States |
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